BENGHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Characterization of AZD1897: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD1897

Cat. No.: B605747

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AZD1897,
a potent, ATP-competitive, pan-inhibitor of the PIM (Proviral Integration site for Moloney murine
leukemia virus) family of serine/threonine kinases. AZD1897 has demonstrated significant
potential in preclinical studies, particularly in the context of hematological malignancies such as
acute myeloid leukemia (AML). This document details the key quantitative data, experimental
methodologies, and relevant signaling pathways associated with the in vitro evaluation of this
compound.

Core Data Presentation

The following tables summarize the key quantitative data for AZD1897 and its structural
analog, AZD1208, which belongs to the same chemical class of benzylidene-1,3-thiazolidine-
2,4-diones. This data provides a comprehensive profile of the inhibitor's potency and selectivity.

Table 1: Enzymatic Potency of AZD1897 against PIM Kinases

Target IC50 (nM)
PIM1 <3
PIM2 <3
PIM3 <3
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Data sourced from commercially available technical datasheets.[1][2][3][4]

Table 2: Enzymatic Potency and Binding Affinity of the Structural Analog AZD1208

Target IC50 (nM) Ki (nM)
PIM1 0.4 0.1
PIM2 5.0 1.92
PIM3 19 0.4

This data for the closely related pan-PIM inhibitor AZD1208 provides a more detailed view of
the potency and binding affinity characteristic of this inhibitor class.[5]

Table 3: Selectivity Profile of AZD1208 against a Panel of 442 Kinases

Kinase Target % Inhibition at 1 pM
PIM1 >99

PIM2 >99

PIM3 >99

Other Kinases with >50% Inhibition 13 kinases identified

A KINOMEscan™ competition binding assay was utilized to assess the selectivity of AZD1208.
The three PIM kinases demonstrated the highest percentage of inhibition. Notably, only 13
other kinases out of a panel of 442 were inhibited by 50% or more, highlighting the high
selectivity of this chemical scaffold.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PIM kinase signaling
pathway, the general workflow for in vitro characterization of a kinase inhibitor, and the logic of
a kinase selectivity profiling experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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